Redox Potential & Mechanism vs. AQS
In a direct head-to-head voltammetric study across pH 0-13, AQDS exhibits a distinct redox potential shift and mechanistic pathway compared to AQS. The standard redox potential (E0′) for AQS is reported at −225 mV, while AQDS displays a less negative potential, quantified as a 41 mV positive shift under comparable conditions [1]. This shift is not merely numeric; it reflects a change in the rate-limiting step of the redox mechanism. At pH 10, AQDS undergoes an EECC process, whereas at pH 4-7 it shifts to an ECEC mechanism, and below pH 1 to CECE. In contrast, AQS exhibits a simpler pH-dependent behavior [2]. This mechanistic divergence directly impacts the compound's response time and sensitivity in electrochemical sensors.
| Evidence Dimension | Standard Redox Potential (E0′) and Mechanistic Pathway |
|---|---|
| Target Compound Data | Redox potential is 41 mV more positive than AQS; Mechanistic pathway varies with pH (EECC at pH 10, ECEC at pH 4-7, CECE at pH <1) |
| Comparator Or Baseline | Anthraquinone-2-sulfonate (AQS) with E0′ = −225 mV |
| Quantified Difference | 41 mV positive shift for AQDS relative to AQS |
| Conditions | Aqueous solution, pH 7.4 (simulated physiological conditions), cyclic voltammetry |
Why This Matters
A 41 mV difference in redox potential can alter electron transfer kinetics with biological enzymes or electrode surfaces, making AQDS the preferred choice when a less negative, more readily reducible mediator is required.
- [1] Dos Santos, A. B., et al. (2004). Effect of redox mediator, AQDS, on the decolourisation of azo dyes in thermophilic anaerobic bioreactors. Biotechnology and Bioengineering, 85(3), 354-365. View Source
- [2] Batchelor-McAuley, C., Li, Q., Dapin, S. M., & Compton, R. G. (2010). Voltammetric Characterization of DNA Intercalators across the Full pH Range: Anthraquinone-2,6-disulfonate and Anthraquinone-2-sulfonate. The Journal of Physical Chemistry B, 114(11), 4094-4100. View Source
